4-Methyl-1-(3-methylphenyl)pentan-1-amine
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Overview
Description
4-Methyl-1-(3-methylphenyl)pentan-1-amine is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is known for its stimulating effects on the central nervous system, similar to those of amphetamines and cocaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-methylphenyl)pentan-1-amine typically involves the reaction of a bromoketone with an amine. For example, a 2 M solution of ethylamine in tetrahydrofuran (THF) is added to the bromoketone under ice-cold conditions . The reaction is then allowed to proceed at room temperature, resulting in the formation of the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling up of reagents and reaction vessels.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-Methyl-1-(3-methylphenyl)pentan-1-amine has several applications in scientific research:
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigated for potential therapeutic applications, although its psychoactive properties limit its use.
Industry: Utilized in the development of new psychoactive substances and designer drugs.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-methylphenyl)pentan-1-amine involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft . This results in enhanced stimulation of the central nervous system, producing effects similar to those of amphetamines and cocaine.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenylpentan-1-one: A structurally similar compound with a ketone group instead of an amine.
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Another related compound with a pyrrolidine ring.
Uniqueness
4-Methyl-1-(3-methylphenyl)pentan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an amine group, which contributes to its distinct pharmacological profile and psychoactive effects .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-methyl-1-(3-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)7-8-13(14)12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8,14H2,1-3H3 |
InChI Key |
XNHAEUNVQZCFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCC(C)C)N |
Origin of Product |
United States |
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